N,N,4-Trimethylpyridin-2-amine
Overview
Description
“N,N,4-Trimethylpyridin-2-amine” is a chemical compound with the molecular formula C8H12N2. It is used for research and development purposes .
Synthesis Analysis
The synthesis of amines like “N,N,4-Trimethylpyridin-2-amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis
The molecular structure of “N,N,4-Trimethylpyridin-2-amine” can be analyzed using various methods such as Møller–Plesset perturbation theory (MP2/6-31G(d) and MP2/6-31++G(d,p)) .Chemical Reactions Analysis
Amines like “N,N,4-Trimethylpyridin-2-amine” can participate in a variety of chemical reactions. For instance, they can undergo S N 2 reactions with alkyl halides . They can also react with azide ions, followed by reduction of the azide formed .Physical And Chemical Properties Analysis
Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . The specific physical and chemical properties of “N,N,4-Trimethylpyridin-2-amine” are not available in the search results.Scientific Research Applications
Hydrophobic and Hydrophilic Interactions
Marczak and Banaś (2001) explored the hydrophobic and hydrophilic interactions in a system involving 2,4,6-trimethylpyridine and water. Their study revealed that 2,4,6-trimethylpyridine exhibits both hydrophobic and hydrophilic characteristics, with the nature of these interactions varying depending on the concentration and temperature. This finding is significant for understanding the mixed nature of certain compounds in aqueous solutions (Marczak & Banaś, 2001).
Catalysis in Polymer Chemistry
In the field of polymer chemistry, Shirini and Khaligh (2012) demonstrated the use of poly(4-vinylpyridine) as an efficient catalyst for the trimethylsilylation of alcohols and phenols, and for the N-tert-butoxycarbonylation of amines. This research highlights the potential applications of pyridine-based compounds in facilitating chemical reactions, particularly in the modification and protection of functional groups in organic compounds (Shirini & Khaligh, 2012).
Biomass-Based Alcohol Amination
Pera‐Titus and Shi (2014) investigated the amination of biomass-based alcohols, underscoring the importance of amines in various industrial applications. Their study specifically mentioned the production of N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines, highlighting the relevance of pyridine derivatives in the synthesis of amines from renewable resources (Pera‐Titus & Shi, 2014).
Neurotropic Activity Studies
Zaliznaya et al. (2020) conducted research on the neurotropic activity of certain 4-aminopyridine derivatives. Their findings are significant for understanding the potential neurological effects of these compounds, which can be useful in the development of new bioactive molecules for therapeutic applications (Zaliznaya et al., 2020).
Applications in Sensor Technology
Ayyub, Ibrahim, and Kofinas (2014) explored the use of primary amine functionalities in microphase separated block copolymers, which have potential applications in sensors, templates, anti-microbial surfaces, and cell scaffolds. This research demonstrates the utility of pyridine-based compounds in the development of advanced materials with specific functional properties (Ayyub, Ibrahim, & Kofinas, 2014).
Photoredox Catalysis in Organic Syn
thesisRomero et al. (2015) presented a study on the application of photoredox catalysis for arene amination, a process crucial in pharmaceutical research. This research highlighted the use of a photoredox-based catalyst system involving an acridinium photooxidant and a nitroxyl radical for site-selective amination of aromatics. The findings of this study are particularly relevant for the development of new bioactive compounds through aromatic carbon-hydrogen functionalization (Romero, Margrey, Tay, & Nicewicz, 2015).
Synthesis and Characterization of Amine-functionalized Silica
Soto-Cantu, Cueto, Koch, and Russo (2012) researched the synthesis and characterization of amine-functionalized colloidal silica. This study is important for understanding the preparation and potential applications of silica particles in various fields, including catalysis and material science. The use of aminopropyl trimethoxysilane and methyl-trimethoxysilane for surface decoration underscores the versatility of pyridine derivatives in material modification (Soto-Cantu et al., 2012).
properties
IUPAC Name |
N,N,4-trimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-5-9-8(6-7)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKXQZRQNZRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596353 | |
Record name | N,N,4-Trimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-Trimethylpyridin-2-amine | |
CAS RN |
20173-72-2 | |
Record name | N,N,4-Trimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.